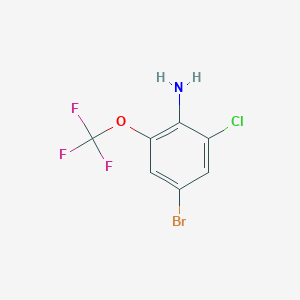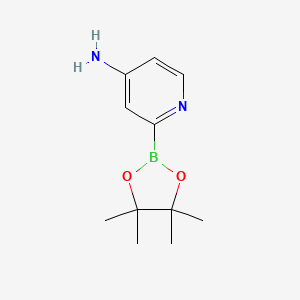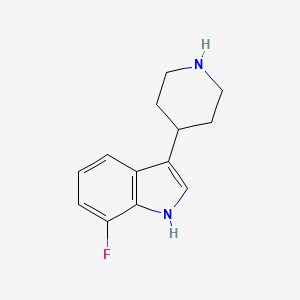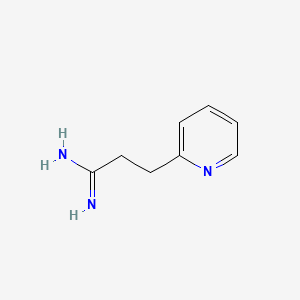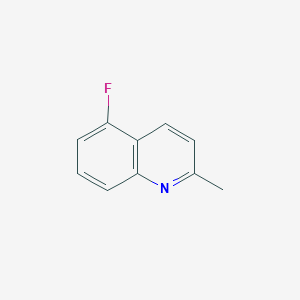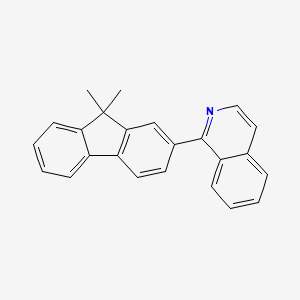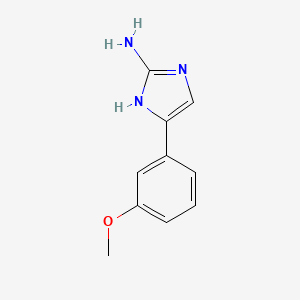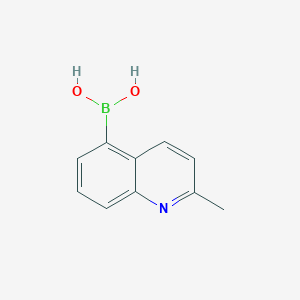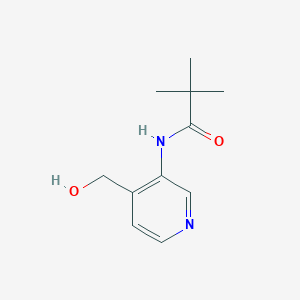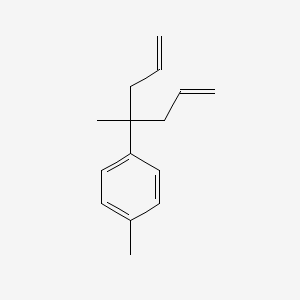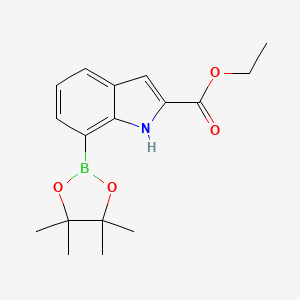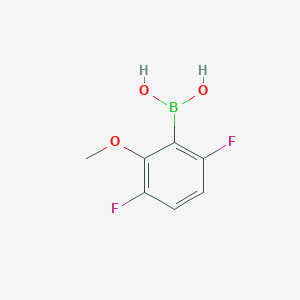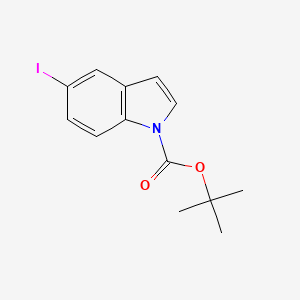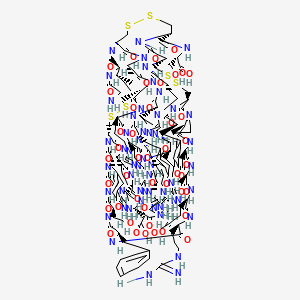
H-Gly-Ile-Cys(1)-Ala-Cys(2)-Arg-Arg-Arg-Phe-Cys(3)-Pro-Asp-Ser-Glu-Arg-Phe-Ser-Gly-Tyr-Cys(2)-Arg-Val-Asp-Gly-Ala-Arg-Tyr-Val-Arg-Cys(3)-Cys(1)-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is a long chain peptide with several amino acids including Glycine (Gly), Isoleucine (Ile), Cysteine (Cys), Alanine (Ala), Arginine (Arg), Phenylalanine (Phe), Proline (Pro), Aspartic Acid (Asp), Serine (Ser), Glutamic Acid (Glu), Tyrosine (Tyr), and Valine (Val).
Synthesis Analysis
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain, which is attached to insoluble resin particles.Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM).Chemical Reactions Analysis
Peptides can undergo various chemical reactions. One of the most common is the formation and breakage of peptide bonds, which can be catalyzed by enzymes called peptidases.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide can be influenced by its amino acid composition, sequence, length, and structure. These properties can be analyzed using various techniques such as mass spectrometry, chromatography, and spectroscopy.Safety And Hazards
The safety and hazards associated with a peptide depend on its structure and biological activity. Some peptides are toxic, while others are harmless. It’s important to handle peptides with care and use appropriate safety measures.
Zukünftige Richtungen
The study of peptides is a rapidly growing field with many potential applications in biotechnology, medicine, and pharmacology. Future research may focus on the design and synthesis of novel peptides with specific biological activities.
Eigenschaften
IUPAC Name |
(2S)-2-[[(1R,4S,7S,10S,13S,16R,22S,25S,28S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H233N53O44S6/c1-9-74(6)115(201-107(210)60-152)142(245)199-100-66-249-252-69-103(137(240)194-99(65-207)144(247)248)198-138(241)104-70-253-254-71-105-143(246)204-53-23-35-106(204)139(242)190-96(59-112(217)218)131(234)193-98(64-206)133(236)185-90(44-45-110(213)214)126(229)182-87(32-20-50-171-149(161)162)124(227)187-92(54-77-24-12-10-13-25-77)129(232)192-97(63-205)119(222)175-62-109(212)178-91(56-79-36-40-81(208)41-37-79)128(231)197-102(68-251-250-67-101(195-117(220)76(8)177-134(100)237)135(238)183-85(30-18-48-169-147(157)158)121(224)180-84(29-17-47-168-146(155)156)120(223)181-86(31-19-49-170-148(159)160)123(226)188-93(130(233)200-105)55-78-26-14-11-15-27-78)136(239)184-89(34-22-52-173-151(165)166)127(230)202-114(73(4)5)141(244)191-95(58-111(215)216)118(221)174-61-108(211)176-75(7)116(219)179-83(28-16-46-167-145(153)154)122(225)189-94(57-80-38-42-82(209)43-39-80)132(235)203-113(72(2)3)140(243)186-88(125(228)196-104)33-21-51-172-150(163)164/h10-15,24-27,36-43,72-76,83-106,113-115,205-209H,9,16-23,28-35,44-71,152H2,1-8H3,(H,174,221)(H,175,222)(H,176,211)(H,177,237)(H,178,212)(H,179,219)(H,180,224)(H,181,223)(H,182,229)(H,183,238)(H,184,239)(H,185,236)(H,186,243)(H,187,227)(H,188,226)(H,189,225)(H,190,242)(H,191,244)(H,192,232)(H,193,234)(H,194,240)(H,195,220)(H,196,228)(H,197,231)(H,198,241)(H,199,245)(H,200,233)(H,201,210)(H,202,230)(H,203,235)(H,213,214)(H,215,216)(H,217,218)(H,247,248)(H4,153,154,167)(H4,155,156,168)(H4,157,158,169)(H4,159,160,170)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)/t74-,75-,76-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIWKPAHMJMNNZ-DCKQUMMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C2CSSCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC5=CC=CC=C5)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCNC(=N)N)C(C)C)CC6=CC=C(C=C6)O)CCCNC(=N)N)C)CC(=O)O)C(C)C)CCCNC(=N)N)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H]2CSSC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC5=CC=CC=C5)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)C)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCNC(=N)N)C(C)C)CC6=CC=C(C=C6)O)CCCNC(=N)N)C)CC(=O)O)C(C)C)CCCNC(=N)N)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H233N53O44S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3687.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Ile-Cys(1)-Ala-Cys(2)-Arg-Arg-Arg-Phe-Cys(3)-Pro-Asp-Ser-Glu-Arg-Phe-Ser-Gly-Tyr-Cys(2)-Arg-Val-Asp-Gly-Ala-Arg-Tyr-Val-Arg-Cys(3)-Cys(1)-Ser-OH | |
CAS RN |
134090-73-6 |
Source


|
| Record name | NP-3A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134090736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)
